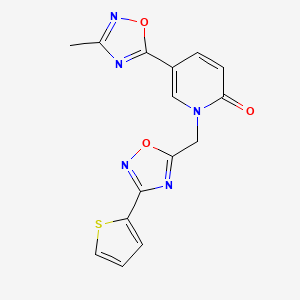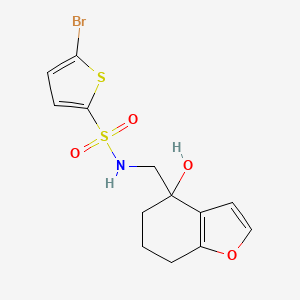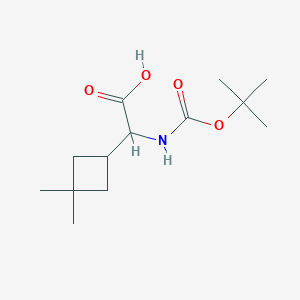![molecular formula C15H13Cl2N3O2 B2917662 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone CAS No. 866050-66-0](/img/structure/B2917662.png)
2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is an organic compound with a unique chemical structure, featuring a cyclohexanone core linked to a dichlorophenyl-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone typically involves a multistep process:
Formation of the 1,2,3-Triazole Ring: : This step commonly utilizes the azide-alkyne Huisgen cycloaddition reaction, often catalyzed by copper (CuAAC), to form the 1,2,3-triazole ring. The reaction is usually carried out under mild conditions in the presence of a base.
Attachment of the Dichlorophenyl Group:
Coupling with Cyclohexanone: : The final step generally entails the condensation of the triazole intermediate with cyclohexanone under acidic or basic conditions to form the final product.
Industrial Production Methods: Scaling up the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactions and the use of automated systems to precisely control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the cyclohexanone moiety, leading to the formation of cyclohexanone derivatives.
Reduction: : Reduction reactions may target the triazole ring or the ketone group, resulting in various reduced forms of the compound.
Substitution: : Substitution reactions are common at the dichlorophenyl group, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents such as halogens, organometallics, and acids are typically used in substitution reactions.
Major Products:
Oxidation: : Oxidized derivatives of cyclohexanone.
Reduction: : Reduced triazole and ketone derivatives.
Substitution: : Functionalized dichlorophenyl derivatives.
Applications De Recherche Scientifique
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: : Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The biological activity of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is thought to involve interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins may interact with the triazole or dichlorophenyl groups.
Pathways Involved: : The compound may modulate biochemical pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole derivatives
Cyclohexanone derivatives
Dichlorophenyl-containing compounds
This detailed analysis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone highlights its significance in various fields of research and its unique chemical properties.
Propriétés
IUPAC Name |
2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-6-5-9(7-12(11)17)20-8-13(18-19-20)15(22)10-3-1-2-4-14(10)21/h5-8,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFYBCDRIIAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2917586.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)

![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917591.png)
![2-(ethylsulfanyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2917592.png)
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)


![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)
